molecular formula C8H5BrClNO3S B1484664 6-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride CAS No. 1806851-58-0

6-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride

Cat. No.: B1484664
CAS No.: 1806851-58-0
M. Wt: 310.55 g/mol
InChI Key: SDYIZBNDJUAHPV-UHFFFAOYSA-N
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Description

6-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride is a versatile chemical compound with significant potential in scientific research. It is known for its unique properties, which enable diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 6-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride typically involves several steps. One common method includes the bromination of 3-cyano-2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It is also used in coupling reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is exploited in various chemical and biological applications to achieve desired outcomes.

Comparison with Similar Compounds

6-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride can be compared with other similar compounds, such as:

  • 3-Bromo-6-cyano-2-methoxybenzenesulfonyl chloride
  • 6-Bromo-2-cyano-3-methoxybenzenesulfonyl chloride

These compounds share similar structural features but differ in the position of substituents on the benzene ring. The unique arrangement of functional groups in this compound imparts distinct reactivity and properties, making it suitable for specific applications.

Properties

IUPAC Name

6-bromo-3-cyano-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-7-5(4-11)2-3-6(9)8(7)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYIZBNDJUAHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1S(=O)(=O)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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